molecular formula C17H19ClN4O2S B1679742 Proto-1

Proto-1

Cat. No.: B1679742
M. Wt: 378.9 g/mol
InChI Key: QBLKUVUKIZEWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTO-1 is a chemical compound known for its protective properties on hair cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTO-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and purification processes such as recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps to remove any impurities. The final product is then subjected to rigorous quality control tests to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

PROTO-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Scientific Research Applications

PROTO-1 has a wide range of scientific research applications, including:

Mechanism of Action

PROTO-1 exerts its effects by interacting with specific molecular targets and pathways involved in hair cell protection. It is believed to modulate the activity of certain enzymes and signaling pathways that are crucial for cell survival. The exact mechanism of action is still under investigation, but it is known to involve the inhibition of pathways leading to cell death and the activation of protective pathways .

Comparison with Similar Compounds

PROTO-1 is unique in its ability to protect hair cells without interfering with the antibacterial activity of neomycin. Similar compounds include:

In comparison to these compounds, this compound stands out due to its specific efficacy and safety profile, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-2-22-8-7-12-13(9-22)25-16(14(12)15(19)23)21-17(24)20-11-5-3-10(18)4-6-11/h3-6H,2,7-9H2,1H3,(H2,19,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLKUVUKIZEWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.